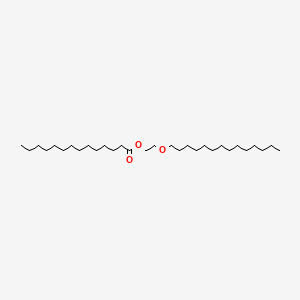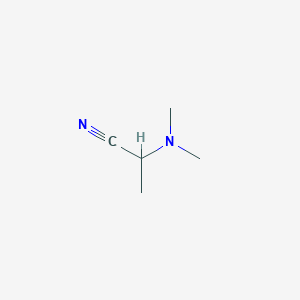
2-(Dimethylamino)propanenitrile
説明
2-(Dimethylamino)propanenitrile is a chemical compound with the molecular formula C5H10N2. It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da .
Synthesis Analysis
The synthesis of compounds similar to 2-(Dimethylamino)propanenitrile, such as 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts, has been reported. The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . Another synthetic process involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of 2-(Dimethylamino)propanenitrile includes a total of 16 bonds; 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Dimethylamino)propanenitrile include a density of 0.9±0.1 g/cm3, a boiling point of 145.6±13.0 °C at 760 mmHg, a vapour pressure of 4.8±0.3 mmHg at 25°C, and a flash point of 38.8±9.1 °C .科学的研究の応用
Desulfurization Processes
- Application in Desulfurization : 2-(Dimethylamino)propanenitrile propionate ([DMAPN][CO2Et]) shows promise in the desulfurization of model oil. It effectively reduces sulfur content and supports the recycling of protic ionic liquids (PILs) used in the process, contributing to deep desulfurization (Li et al., 2012).
Alzheimer's Disease Research
- Alzheimer's Disease Imaging : A derivative of 2-(Dimethylamino)propanenitrile, [18F]FDDNP, is used in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients' brains. This facilitates early diagnosis and monitoring of the disease (Shoghi-Jadid et al., 2002).
Membrane Technology
- Antifouling Membrane Fabrication : Copolymerization involving 2-(Dimethylamino)ethyl methacrylate with acrylonitrile yields membranes with excellent antifouling properties. These membranes are valuable in ultrafiltration applications (Sun et al., 2006).
CO2 Capture
- CO2 Absorption Enhancement : 1-Dimethylamino-2-propanol, a tertiary amine, enhances CO2 capture performance in membrane contactors. This finding is crucial for developing efficient CO2 absorption technologies (Cao et al., 2019).
Polymer Chemistry
- Polycarbonate Synthesis : A water-soluble polycarbonate with dimethylamino pendant groups is synthesized using 2-(Dimethylamino)propanenitrile. This has applications in producing biocompatible and degradable polymers (Zhang et al., 2012).
Crystallography
- Molecular Structure Analysis : 2-[(Dimethylamino)methylidene]propanedinitrile's crystal structure is analyzed, providing insights into molecular interactions and stability (Kant et al., 2013).
Solvatochromic Behavior
- Study of Solvatochromic Compounds : Research on derivatives of 2-(Dimethylamino)propanenitrile contributes to understanding solvatochromic behavior in different solvents. This is significant in the development of materials with application in sensing and display technologies (Bogdanov et al., 2019).
Silicon Nitride-Like Films
- Plasma Enhanced Chemical Vapour Deposition : Dimethylaminosilanes, with 2-(Dimethylamino)propanenitrile as a key precursor, are used in the deposition of silicon nitride-like films, which have applications in electronics and coatings (Mundo et al., 2007).
Solubility Studies
- Solubility in Various Solvents : The solubility of related compounds in different solvents is studied, providing crucial data for pharmaceutical and chemical process optimization (Song et al., 2019).
Nonadiabatic Relaxation Dynamics
- Study in Dual Fluorescence : 4-(N,N-Dimethylamino)benzonitrile, related to 2-(Dimethylamino)propanenitrile, is investigated for its relaxation dynamics post-photoexcitation, contributing to our understanding of dual fluorescence mechanisms (Kochman et al., 2015).
Heterocyclic Synthesis
- Precursor for Heterocyclic Systems : It serves as a precursor for synthesizing diverse heterocyclic systems, which are important in pharmaceuticals and materials science (Drabina & Sedlák, 2012).
Safety And Hazards
特性
IUPAC Name |
2-(dimethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJKKKULUSFWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276939 | |
| Record name | 2-(dimethylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)propanenitrile | |
CAS RN |
5350-67-4 | |
| Record name | NSC53 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(dimethylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylamino)propanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3RYM5XQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



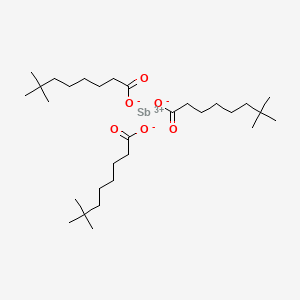


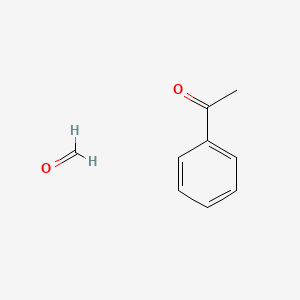
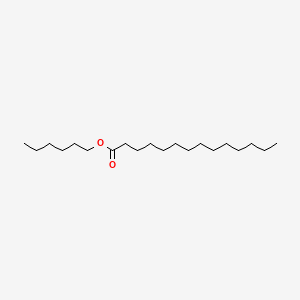
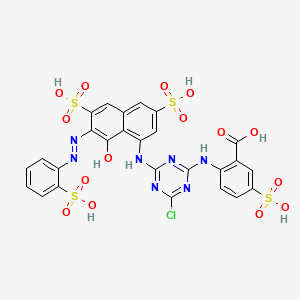
![Cyclohexanol, 3-methyl-5-[(2,2,3-trimethyl-3-cyclopenten-1-yl)methyl]-](/img/structure/B1615754.png)
![Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-2-(3-methyl-2-buten-1-yl)-](/img/structure/B1615756.png)

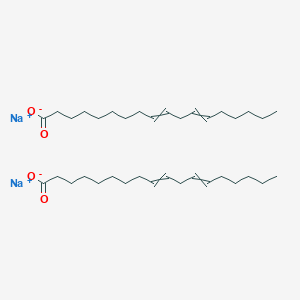

![2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate](/img/structure/B1615764.png)
